3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one
Description
The compound 3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one is a heterocyclic molecule featuring a 1,4-dihydroquinolin-4-one core substituted with a 1,2,4-oxadiazole ring, a 3-bromophenyl group, fluorine, ethyl, and morpholine moieties. Structural analogs suggest that the bromophenyl and oxadiazole groups may enhance binding affinity, while fluorine and morpholine could improve pharmacokinetic properties like solubility and metabolic stability .
Properties
IUPAC Name |
3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-morpholin-4-ylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrFN4O3/c1-2-28-13-17(23-26-22(27-32-23)14-4-3-5-15(24)10-14)21(30)16-11-18(25)20(12-19(16)28)29-6-8-31-9-7-29/h3-5,10-13H,2,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWMCZWZRLRMFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)C4=NC(=NO4)C5=CC(=CC=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pfitzinger Reaction for Quinolinone Formation
The quinolinone core is synthesized using a modified Pfitzinger reaction, as demonstrated in analogous studies.
Procedure :
- Condensation of isatin derivatives with 4-ethylamino-3-fluorophenacyl bromide in refluxing ethanol under basic conditions (KOH).
- Acid-catalyzed cyclization to yield 1-ethyl-6-fluoro-7-bromo-1,4-dihydroquinolin-4-one.
Reaction Conditions :
Introduction of the Morpholino Group
The bromine atom at position 7 is replaced with morpholine via nucleophilic aromatic substitution (SNAr):
Optimized Protocol :
- React 1-ethyl-6-fluoro-7-bromo-quinolin-4-one (1 equiv) with morpholine (3 equiv) in DMF.
- Add K₂CO₃ (2 equiv) as a base and heat at 100°C for 12 hours.
- Isolate the product via column chromatography (SiO₂, ethyl acetate/hexane 1:3).
Characterization Data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 7.2 Hz, 1H, H-5), 7.89 (d, J = 13.6 Hz, 1H, H-8), 4.12 (q, J = 7.0 Hz, 2H, NCH₂CH₃), 3.72–3.68 (m, 4H, morpholine), 3.02–2.98 (m, 4H, morpholine), 1.42 (t, J = 7.0 Hz, 3H, CH₂CH₃).
Synthesis of 3-(3-Bromophenyl)-1,2,4-Oxadiazole
Amidoxime Intermediate Preparation
The 1,2,4-oxadiazole precursor is synthesized from 3-bromobenzonitrile:
Steps :
Cyclization to 1,2,4-Oxadiazole
The amidoxime is cyclized using a carboxylic acid derivative under dehydrating conditions:
Method :
- React 3-bromophenylamidoxime (1 equiv) with ethyl chlorooxoacetate (1.1 equiv) in dry DCM.
- Add triethylamine (2 equiv) as a base and stir at 25°C for 8 hours.
- Purify via recrystallization (ethanol/water).
Analytical Data :
- IR (KBr) : 1625 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O-C).
- ¹³C NMR (101 MHz, CDCl₃): δ 167.5 (C-5 oxadiazole), 158.3 (C-3 oxadiazole), 132.1–125.4 (aryl carbons).
Coupling of Oxadiazole to Quinolinone
Suzuki-Miyaura Cross-Coupling
A palladium-catalyzed coupling links the oxadiazole to the quinolinone at position 3:
Protocol :
- Combine 7-morpholino-1-ethyl-6-fluoroquinolin-4-one (1 equiv), 5-(3-bromophenyl)-1,2,4-oxadiazole (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2 equiv) in degassed DMF/H₂O (10:1).
- Heat at 90°C under N₂ for 24 hours.
- Purify via flash chromatography (hexane/ethyl acetate 2:1).
Critical Parameters :
Characterization of Final Product
Spectroscopic Data :
- HRMS (ESI) : m/z calcd for C₂₂H₂₀BrFN₄O₃ [M+H]⁺: 517.0689; found: 517.0692.
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, J = 7.6 Hz, 1H, H-5), 8.12–8.08 (m, 2H, oxadiazole-aryl), 7.94–7.89 (m, 2H, oxadiazole-aryl), 4.18 (q, J = 7.0 Hz, 2H, NCH₂CH₃), 3.76–3.72 (m, 4H, morpholine), 3.10–3.06 (m, 4H, morpholine), 1.47 (t, J = 7.0 Hz, 3H, CH₂CH₃).
Comparative Analysis of Synthetic Routes
Challenges and Optimization Opportunities
- Low Coupling Efficiency : The Suzuki-Miyaura step exhibits moderate yields due to steric hindrance at position 3 of the quinolinone. Screening alternative catalysts (e.g., XPhos Pd G3) may improve efficiency.
- Oxadiazole Stability : The 1,2,4-oxadiazole ring is prone to hydrolysis under acidic conditions. Storage under inert atmosphere is recommended.
Chemical Reactions Analysis
This compound can undergo a variety of chemical reactions, including:
Oxidation: The presence of the bromophenyl group allows for oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Cyclization: The formation of the oxadiazole ring itself is a cyclization reaction, typically involving the reaction of a hydrazide with a nitrile under acidic or basic conditions.
Scientific Research Applications
3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.
Medicine: Its potential as a pharmaceutical agent is being explored, particularly in the development of new drugs for treating cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one exerts its effects is complex and involves multiple molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, while the oxadiazole ring and quinoline backbone contribute to the compound’s overall stability and reactivity. These interactions can lead to the inhibition of specific enzymes or the modulation of signaling pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence lacks explicit comparative data for the target compound. However, structural parallels can be drawn with Compound 41 from Molecules (2013), which shares a bromophenyl-substituted heterocyclic framework . Below is a detailed analysis based on structural features:
Table 1: Structural Comparison Between Target Compound and Compound 41
| Feature | Target Compound | Compound 41 |
|---|---|---|
| Core Structure | 1,4-Dihydroquinolin-4-one fused with 1,2,4-oxadiazole | 6,7-Dihydro-1H-indol-4(5H)-one fused with triazino[5,6-b]indole and pyrazole |
| Bromophenyl Position | 3-position | 4-position |
| Key Substituents | Ethyl, fluorine, morpholin-4-yl | 6,6-Dimethyl, triazinoindol-3-yl |
| Potential Solubility | Enhanced by morpholine’s polarity | Likely lower due to non-polar dimethyl groups |
| Electronic Effects | Fluorine’s electronegativity may influence electron distribution | Bromine’s inductive effects dominate |
Key Differences and Implications:
Core Heterocycles: The target compound’s 1,2,4-oxadiazole ring is smaller and more rigid than Compound 41’s triazinoindole-pyrazole system. This may confer distinct binding modes in biological targets, such as kinases or receptors .
Substituent Effects :
- The 3-bromophenyl group in the target compound vs. the 4-bromophenyl in Compound 41 could lead to steric and electronic differences. The meta-substitution may allow better accommodation in hydrophobic binding pockets compared to para-substitution .
- The morpholine group in the target compound likely enhances aqueous solubility, a critical factor in drug bioavailability. In contrast, Compound 41’s 6,6-dimethyl substituents may reduce solubility, limiting its pharmacokinetic profile.
- The fluorine atom in the target compound could increase metabolic stability and modulate electronic interactions with biological targets, a feature absent in Compound 41.
Biological Activity
The compound 3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 445.268 g/mol . The structure features a bromophenyl group attached to an oxadiazole ring, which is known for its significant biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole moiety. For instance, derivatives similar to our compound have shown promising cytotoxic effects against various cancer cell lines:
These compounds demonstrated greater cytotoxicity than doxorubicin, a commonly used chemotherapeutic agent.
The mechanism by which these compounds exert their biological effects often involves the induction of apoptosis in cancer cells. Flow cytometry assays have indicated that these compounds can trigger apoptosis in a dose-dependent manner through the activation of caspase pathways . Specifically, studies have shown that compounds with electron-withdrawing groups at strategic positions enhance biological activity, suggesting that structural modifications can significantly influence efficacy .
Case Studies
In a notable case study involving This compound , researchers evaluated its effects on human breast adenocarcinoma (MCF-7) cells. The results indicated:
- Cytotoxicity : The compound exhibited an IC50 value of 15.63 µM , comparable to tamoxifen (IC50 = 10.38 µM), indicating significant anticancer potential.
- Apoptotic Pathways : Western blot analysis revealed increased levels of p53 and cleaved caspase-3 in treated cells, confirming the induction of apoptosis via the intrinsic pathway .
Pharmacological Potential
Beyond anticancer properties, the compound's structure suggests potential for other pharmacological applications. The presence of the morpholine group may confer additional biological activities such as antimicrobial or anti-inflammatory effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
